9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzyl group, a dimethoxyphenyl group, and an oxazinone group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group . The dimethoxyphenyl group consists of a phenyl group with two methoxy groups (OCH3) attached . Oxazinones are a type of lactam (a cyclic amide) that contain an oxygen atom, a nitrogen atom, and a carbonyl group within a six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxazinone ring and the various substituents. The benzyl and dimethoxyphenyl groups would likely contribute to the overall hydrophobicity of the compound, while the oxazinone ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The oxazinone ring could potentially be hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid and an amine . The methoxy groups on the dimethoxyphenyl group could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its overall size, the presence of polar groups, and its degree of unsaturation would all influence its properties .Scientific Research Applications
Synthesis and Characterization
A novel monomer featuring benzoxazine and coumarin rings, 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one , was synthesized, showcasing the capacity for photodimerization and thermal ring-opening reactions. This study highlights the monomer's potential in developing thermally curable polymers with unique properties (Kiskan & Yagcı, 2007).
Structural and Electrochemical Properties
Research into dihydro-benzoxazine dimer derivatives reveals significant insights into their chelating abilities for transition and rare-earth cations. Understanding these compounds' structural features and electrochemical characteristics is crucial for their application in materials science (Suetrong et al., 2021).
Allelochemical Potential
Compounds with a benzoxazinone skeleton, found in the Poaceae family, exhibit a range of biological activities, including antimicrobial and insecticidal properties. These compounds' synthesis, degradation, and phytotoxicity highlight their agronomic utility, suggesting potential applications in natural pest control and crop protection strategies (Macias et al., 2006).
Polymerization Behavior and Polymer Structures
The study of multifunctional benzoxazines derived from phenol, resorcinol, and phloroglucinol demonstrates varying polymerization behaviors based on oxazine functionality. These benzoxazines provide a pathway to polymers with diverse structures and potentially lower polymerization temperatures, indicating their versatility in material science applications (Soto et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-benzyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-29-23-10-8-18(12-24(23)30-2)21-15-31-26-19(25(21)28)9-11-22-20(26)14-27(16-32-22)13-17-6-4-3-5-7-17/h3-12,15H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPCQXQZRSYLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.